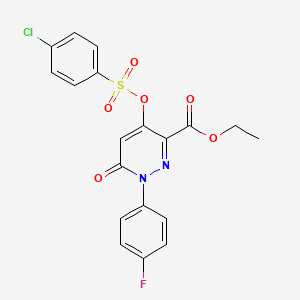

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

- A 1,6-dihydropyridazine core substituted with a ketone group at position 4.

- A 4-fluorophenyl group at position 1, contributing to steric and electronic modulation.

- A sulfonyloxy linker at position 4, bridging the pyridazine ring to a 4-chlorophenyl group.

- An ethyl ester at position 3, enhancing lipophilicity and influencing bioavailability .

Its synthesis likely involves multi-step reactions, including sulfonation and esterification, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O6S/c1-2-28-19(25)18-16(29-30(26,27)15-9-3-12(20)4-10-15)11-17(24)23(22-18)14-7-5-13(21)6-8-14/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXRWGRBATYJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899728-36-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 452.84 g/mol. The structure features a pyridazine core substituted with various functional groups, which contribute to its biological activity.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor Activity

Research indicates that derivatives of compounds similar to ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine have demonstrated significant antitumor effects. For instance, studies have shown that such compounds inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential utility in cancer chemotherapy .

2. Anti-inflammatory Properties

Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine has been reported to exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This action is crucial for managing conditions like asthma and other inflammatory diseases .

3. Antibacterial Activity

The compound has also shown antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for further development as an antibacterial agent .

The biological activity of ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety in the compound interacts with specific enzymes involved in inflammatory and tumorigenic pathways.

- Modulation of Signaling Pathways : The compound affects signaling cascades related to inflammation and cell proliferation, notably through the inhibition of NF-kB and MAPK pathways .

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

- Study on Antitumor Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth with an IC50 value in the low micromolar range, indicating potent antitumor activity .

- Inflammation Model : In vivo studies using animal models of asthma showed that treatment with this compound resulted in reduced airway hyperresponsiveness and decreased levels of eosinophils in lung tissues .

Data Table

The following table summarizes key biological activities and their corresponding findings:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazine carboxylates with diverse substituents. Key structural analogs and their distinguishing features are outlined below:

Table 1: Substituent Comparison

Key Insights:

Position 4 Substituents :

- The sulfonyloxy group in the target compound is a strong electron-withdrawing moiety, enhancing reactivity compared to methoxy (electron-donating) or sulfanyl (moderately electron-withdrawing) groups .

- Trifluoromethyl substituents (e.g., in ) increase metabolic stability and lipophilicity, whereas piperazine derivatives (e.g., ) improve aqueous solubility.

Halogen Effects: The 4-fluorophenyl group at position 1 in the target compound and provides steric bulk and moderate electronegativity.

Research Findings and Implications

- Synthetic Challenges : The sulfonyloxy linker in the target compound may complicate synthesis due to steric hindrance and sensitivity to nucleophilic attack, unlike simpler substituents like methoxy .

- Safety Data: No specific hazard data exist for the target compound. However, analogs such as lack significant reported hazards, suggesting moderate safety profiles for this class.

- Computational Predictions : Molecular weight (~424.8) and polarity (from sulfonate) suggest moderate bioavailability, but high logP values in trifluoromethyl analogs (e.g., ) indicate better membrane permeability .

Q & A

Q. Key Insights :

- The 4-fluorophenyl group enhances target selectivity over analogs with nitro/methoxy groups .

- Sulfonyloxy groups improve aqueous solubility (LogP ~2.1) compared to alkyl ethers (LogP ~3.5), aiding bioavailability .

Advanced: What methodologies optimize regioselectivity in substitution reactions of this compound?

Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C in THF to deprotonate specific positions (e.g., C4 of pyridazine) before electrophilic quenching .

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups with TMSCl) during sulfonylation to prevent over-functionalization .

- Microwave Synthesis : Reduce reaction times (30 mins vs. 12 hrs) and improve regioselectivity (>90%) by accelerating kinetic control pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.